(2,2-Dichloroethenyl)cyclopropane
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Overview
Description
(2,2-Dichloroethenyl)cyclopropane is a chemical compound with the molecular formula C5H6Cl2 It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2,2-dichloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloroethenyl)cyclopropane typically involves the reaction of cyclopropane derivatives with chlorinated ethylene compounds. One common method is the reaction of cyclopropylcarbinol with phosphorus trichloride and chlorine gas to form the desired product. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where cyclopropane is reacted with chlorinated ethylene under controlled conditions. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated or hydrogenated form.
Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce less chlorinated cyclopropane derivatives .
Scientific Research Applications
(2,2-Dichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmacophore in drug design is ongoing.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,2-Dichloroethenyl)cyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biological molecules. This interaction can inhibit enzyme activity or alter the function of the target molecule . The pathways involved in these interactions are still under investigation, but they are believed to involve covalent bonding with nucleophilic residues .
Comparison with Similar Compounds
Similar Compounds
Cypermethrin: A synthetic pyrethroid insecticide with a similar dichloroethenyl group.
Permethrin: Another pyrethroid insecticide with structural similarities to (2,2-Dichloroethenyl)cyclopropane
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopropane ring.
Properties
IUPAC Name |
2,2-dichloroethenylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBCHWFRVFRJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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